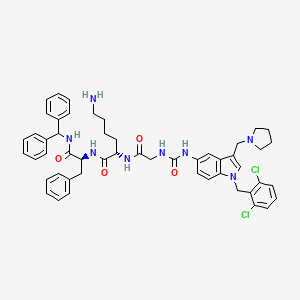

K-14585

Description

Properties

CAS No. |

880546-17-8 |

|---|---|

Molecular Formula |

C51H56Cl2N8O4 |

Molecular Weight |

915.9 g/mol |

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-5-yl]carbamoylamino]acetyl]amino]hexanamide |

InChI |

InChI=1S/C51H56Cl2N8O4/c52-42-21-14-22-43(53)41(42)34-61-33-38(32-60-27-12-13-28-60)40-30-39(24-25-46(40)61)56-51(65)55-31-47(62)57-44(23-10-11-26-54)49(63)58-45(29-35-15-4-1-5-16-35)50(64)59-48(36-17-6-2-7-18-36)37-19-8-3-9-20-37/h1-9,14-22,24-25,30,33,44-45,48H,10-13,23,26-29,31-32,34,54H2,(H,57,62)(H,58,63)(H,59,64)(H2,55,56,65)/t44-,45-/m0/s1 |

InChI Key |

ADEQJSQZZXWZPW-GSVOJQHPSA-N |

SMILES |

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl |

Isomeric SMILES |

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl |

Canonical SMILES |

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

K-14585; K 14585; K14585. |

Origin of Product |

United States |

Mechanistic Investigations of K 14585 at the Molecular and Receptor Level

Interaction with Proteinase-Activated Receptor 2 (PAR2)

K-14585 has been shown to interact directly with PAR2, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes. frontiersin.orgnih.govmedchemexpress.com PAR2 is typically activated by proteolytic cleavage, which exposes a tethered ligand that then interacts with the receptor to trigger downstream signaling. frontiersin.orgfrontiersin.org this compound, as a peptide-mimetic, is designed to modulate PAR2 activity. frontiersin.orgnih.govnih.gov

Competitive Antagonism at PAR2 Binding Sites

Studies have demonstrated that this compound acts as a competitive antagonist at PAR2 binding sites. frontiersin.orgnih.govresearchgate.netscienceopen.comnih.gov This means that this compound competes with endogenous ligands or synthetic agonists for the same binding site on the PAR2 receptor, thereby preventing or reducing receptor activation. frontiersin.orgnih.gov

Radioligand binding studies have been crucial in characterizing the interaction of this compound with PAR2. These studies typically involve the use of a high-affinity radiolabeled PAR2 ligand, such as [3H]-2-furoyl-LIGRL-NH2. frontiersin.orgnih.govnih.govresearchgate.net this compound has been shown to competitively inhibit the binding of [3H]-2-furoyl-LIGRL-NH2 to human PAR2. nih.govnih.govresearchgate.netportlandpress.comacs.org This inhibition provides direct evidence of this compound binding to the PAR2 receptor at a site overlapping with or allosterically coupled to the binding site of this agonist ligand. nih.govportlandpress.com

The potency of this compound as a competitive inhibitor of radioligand binding is quantified by its inhibition constant (Ki). The Ki value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. Studies using [3H]-2-furoyl-LIGRL-NH2 binding assays in cells expressing human PAR2 have determined Ki values for this compound in the low to mid-micromolar range. nih.gov For instance, a reported Ki value for this compound is 0.627 µM. nih.govresearchgate.netacs.org This indicates that this compound binds to PAR2 with a certain affinity, enabling it to compete with activating ligands. nih.gov

| Compound | Radioligand Used | Receptor | Cell Line | Ki (µM) |

|---|---|---|---|---|

| This compound | [3H]-2-furoyl-LIGRL-NH2 | Human PAR2 | NCTC2544-PAR2 | 0.627 |

| K-12940 | [3H]-2-furoyl-LIGRL-NH2 | Human PAR2 | NCTC2544-PAR2 | 1.94 |

Pharmacological Profile and Biased Signaling of this compound

The pharmacological profile of this compound is complex, exhibiting both antagonist and, under certain conditions or concentrations, agonist actions. nih.govnih.govnih.govnih.govpnas.org This duality of action suggests that this compound may act as a partial agonist or induce biased signaling at PAR2. nih.govnih.gov Biased signaling refers to the ability of a ligand to selectively activate certain downstream signaling pathways coupled to a receptor while not activating others. frontiersin.orgnih.govscienceopen.comnih.gov

Concentration-Dependent Agonist and Antagonist Actions

This compound demonstrates concentration-dependent effects on PAR2 signaling. nih.govnih.govacs.orgmedchemexpress.comuq.edu.au At lower micromolar concentrations, this compound primarily functions as an antagonist, inhibiting PAR2-mediated responses stimulated by activating peptides like SLIGKV-OH. nih.govnih.govnih.gov These inhibitory effects have been observed on intracellular signaling events such as inositol (B14025) phosphate (B84403) accumulation, p38 MAP kinase phosphorylation, and NFκB activation. nih.govnih.govpnas.orgmedchemexpress.comresearchgate.net However, at higher concentrations, this compound can exhibit agonist activity, stimulating certain PAR2-dependent pathways on its own. nih.govnih.govnih.govpnas.org For example, at a concentration of 30 µM, this compound has been shown to stimulate p38 MAP kinase activation and NFκB reporter activity. nih.govnih.gov This biphasic, concentration-dependent activity highlights the intricate interaction of this compound with PAR2. acs.org

Pathway-Specific Modulation and Biased Signaling

Further investigations into the effects of this compound on different signaling pathways have provided evidence of pathway-specific modulation and potential biased signaling. nih.govnih.govuq.edu.au While this compound can inhibit certain PAR2-mediated pathways, such as those leading to inositol phosphate accumulation and p38 MAP kinase phosphorylation, it may not affect others, such as extracellular regulated kinase (ERK) activation. nih.govscienceopen.comnih.govnih.govnih.gov This differential modulation of downstream signaling cascades by this compound, compared to full agonists, is indicative of biased agonism or agonist-directed signaling. nih.govnih.govnih.gov For instance, this compound-mediated p38 MAP kinase activation appears to be independent of Gq/11 signaling, unlike the p38 activation induced by the PAR2 activating peptide SLIGKV-OH, suggesting distinct signaling modes can be activated by different ligands binding to PAR2. nih.govnih.gov

| Signaling Pathway | SLIGKV-OH Effect | This compound (Low µM) Effect | This compound (High µM) Effect | Indication of Bias? |

|---|---|---|---|---|

| Inositol Phosphate Accumulation | Stimulation | Inhibition | Modest stimulation (not significant) scienceopen.comnih.gov | Yes |

| p38 MAP Kinase Phosphorylation | Stimulation | Inhibition | Stimulation | Yes |

| ERK Activation | Stimulation | No significant effect | Not reported | Yes |

| p65 NFκB Phosphorylation | Stimulation | Inhibition | Not reported | Yes |

| NFκB DNA Binding | Stimulation | Inhibition | Not reported | Yes |

| NFκB Reporter Activity | Stimulation | Inhibition | Stimulation (comparable to SLIGKV-OH) nih.govnih.gov | Yes |

| IL-8 Production | Stimulation | Inhibition | Increase | Yes |

Differential Effects on Gq/11-Dependent vs. Gq/11-Independent Pathways

PAR2 is known to couple to various G proteins, including Gq/11, which typically leads to the activation of phospholipase C and subsequent increase in intracellular calcium levels mdpi.comnih.govatlasgeneticsoncology.org. Investigations into the effects of this compound on PAR2-mediated signaling have provided insights into its differential influence on Gq/11-dependent and Gq/11-independent pathways.

Research indicates that this compound can inhibit certain PAR2-mediated responses that are considered Gq/11-dependent. For instance, this compound has been shown to inhibit the increase in intracellular calcium mobilization induced by PAR2-activating peptides like SLIGKV-OH in cells expressing PAR2 nih.govnih.gov. This calcium mobilization is typically mediated through the Gq/11 pathway mdpi.comresearchgate.net. Similarly, this compound has been observed to reduce NFκB phosphorylation and DNA binding, events that can be linked to upstream Gq/11 and calcium-dependent signaling nih.govresearchgate.net.

However, studies have also revealed that this compound has differential effects on other signaling cascades. While this compound can inhibit p38 MAP kinase phosphorylation stimulated by PAR2-activating peptides, at higher concentrations, this compound alone can stimulate p38 MAP kinase activation nih.govnih.gov. This suggests the existence of two distinct pathways for p38 MAP kinase activation emanating from PAR2, one potentially Gq/11-dependent (inhibited by this compound) and another Gq/11-independent (activated by higher concentrations of this compound) nih.govresearchgate.net. Further support for this comes from experiments using the Gq/11 inhibitor YM-254890, which substantially reduced peptide-stimulated p38 MAP kinase phosphorylation but did not affect the phosphorylation induced by this compound alone nih.gov.

In contrast to its effects on calcium and p38 MAP kinase, this compound does not appear to significantly inhibit PAR2-mediated extracellular regulated kinase (ERK) activation stimulated by activating peptides nih.govresearchgate.net. Interestingly, this compound alone, at higher concentrations, was able to induce a small increase in ERK activation nih.gov. These findings highlight the biased nature of this compound's effects on PAR2 signaling, selectively influencing certain downstream pathways while leaving others unaffected or even acting as a partial agonist frontiersin.orgnih.govmdpi.com.

The following table summarizes some of the observed differential effects of this compound on Gq/11-dependent and independent pathways:

| Signaling Pathway | Activation Stimulated by PAR2-AP (e.g., SLIGKV-OH) | Effect of this compound Pretreatment (Low µM) | Effect of this compound Alone (Higher µM) | Proposed Gq/11 Involvement |

| Intracellular Ca²⁺ Mobilization | Increased | Inhibited | Not significant | Likely Gq/11-dependent |

| p38 MAP Kinase Phosphorylation | Increased | Inhibited | Increased | Partially Gq/11-dependent |

| NFκB Phosphorylation/DNA Binding | Increased | Inhibited | Not significant | Linked to Gq/11/Ca²⁺ |

| ERK Activation | Increased | Not significantly affected | Small increase | Less clear/Gq/11-independent |

| Inositol Phosphate Levels | Increased | Significantly reduced | Modest increase (not significant) | Gq/11-dependent |

Note: PAR2-AP refers to PAR2-activating peptide.

Influence on Peptide-Activated vs. Protease-Activated PAR2 Responses

PAR2 can be activated by two main mechanisms: proteolytic cleavage by serine proteases (protease-activated) or binding of synthetic peptides that mimic the tethered ligand (peptide-activated) frontiersin.orgmdpi.com. Research on this compound has explored its efficacy in modulating responses initiated by these different modes of PAR2 activation.

Key findings indicate that this compound is primarily effective in inhibiting PAR2 signaling activated by synthetic peptides, such as SLIGKV-OH and SLIGRL-NH₂ nih.govnih.govuq.edu.au. It has been shown to competitively inhibit the binding of radiolabeled peptide ligands to human PAR2 and reduce calcium mobilization and other downstream effects induced by these peptides in various cell types, including human keratinocytes and endothelial cells nih.govnih.govnih.gov.

However, studies have consistently demonstrated that this compound has limited or no inhibitory effect on PAR2 signaling activated by endogenous proteases like trypsin uq.edu.aunih.govuq.edu.au. This lack of inhibition against protease-activated PAR2 responses is a significant characteristic of this compound and suggests a potential limitation in its ability to block the effects of endogenous PAR2 agonists nih.govnih.gov.

This differential activity highlights a crucial aspect of PAR2 pharmacology and the challenges in developing modulators that are effective against both peptide and protease activation. The distinct mechanisms of activation, involving either direct ligand binding (peptides) or irreversible proteolytic cleavage exposing a tethered ligand (proteases), may contribute to the observed differences in this compound's efficacy.

The following table summarizes the influence of this compound on peptide-activated versus protease-activated PAR2 responses:

| PAR2 Activation Method | Agonist Examples | Effect of this compound |

| Peptide-Activated | SLIGKV-OH, SLIGRL-NH₂ | Inhibitory |

| Protease-Activated | Trypsin, Tryptase | Limited or No Effect |

These findings suggest that this compound acts as a competitive antagonist or partial agonist at the peptide binding site of PAR2 but does not effectively interfere with the activation mechanism initiated by proteolytic cleavage.

In Vitro Cellular Responses Mediated by K 14585

Impact on Intracellular Calcium Mobilization

K-14585 significantly influences intracellular calcium dynamics, particularly in the context of PAR2 activation.

Inhibition of SLIGKV-OH-Induced Ca2+ Mobilization in Human Keratinocytes

This compound has been shown to significantly reduce intracellular Ca2+ mobilization induced by the PAR2-activating peptide Ser-Leu-Ile-Gly-Lys-Val (SLIGKV-OH) in primary human keratinocytes nih.govnih.gov. Pre-incubation with this compound (10 µM) resulted in an approximate 60% decrease in this induced Ca2+ mobilization nih.gov. This inhibitory effect suggests that this compound acts as a competitive antagonist for PAR2 nih.govnih.gov.

The competitive inhibition of this compound for the binding of a high-affinity radiolabelled PAR2-ligand, [3H]-2-furoyl-LIGRL-NH2, to human PAR2 was quantified with a Kᵢ value of 0.627 µM nih.govnih.gov. This demonstrates its potency in interfering with PAR2 activation at the receptor binding level nih.govnih.gov.

| Compound | Concentration (µM) | Effect on SLIGKV-OH-Induced Ca2+ Mobilization in Human Keratinocytes | Kᵢ (µM) for PAR2 Binding |

|---|---|---|---|

| This compound | 10 | ~60% reduction nih.gov | 0.627 nih.govnih.gov |

Effects on [3H] Inositol (B14025) Phosphate (B84403) Accumulation

This compound also impacts the accumulation of [3H] inositol phosphates, which are key second messengers in cellular signaling pathways, typically generated following the activation of phospholipase C by G-protein coupled receptors like PAR2 nih.govarvojournals.orgmdpi.comcore.ac.uk. Pretreatment with this compound (5 µM) inhibited the levels of [3H] inositol phosphate stimulated by SLIGKV-OH in PAR2-expressing NCTC2544 cells nih.govnih.gov. This inhibition suggests that this compound interferes with the downstream signaling cascade initiated by PAR2 activation that leads to inositol phosphate production nih.govnih.gov. Furthermore, this compound (10 µM) caused a significant decrease in PAR2 peptide-induced [3H] inositol phosphate accumulation in HEK293 cells transfected with PAR2, but showed no inhibitory effect on PAR1- or PAR4-mediated responses, indicating selectivity of action nih.gov.

| Compound | Concentration (µM) | Effect on [3H] Inositol Phosphate Accumulation (SLIGKV-OH stimulated) | Cell Line |

|---|---|---|---|

| This compound | 5 | Inhibited nih.govnih.gov | NCTC2544 (PAR2-expressing) nih.govnih.gov |

| This compound | 10 | Significant decrease (PAR2-specific) nih.gov | HEK293 (PAR2-transfected) nih.gov |

Modulation of MAP Kinase Signaling Pathways

Mitogen-activated protein (MAP) kinases, including p38 MAP kinase and Extracellular Regulated Kinase (ERK), are central components in signaling networks involved in various cellular functions such as proliferation, differentiation, and migration genome.jpfrontiersin.org. This compound demonstrates modulatory effects on these pathways.

Inhibition of p38 MAP Kinase Phosphorylation

This compound exhibits a complex, dual effect on p38 MAP kinase phosphorylation nih.govnih.govresearchgate.net. Pretreatment with this compound (5 µM) inhibited p38 MAP kinase phosphorylation stimulated by PAR2-activating peptide SLIGKV-OH nih.govnih.govresearchgate.net. However, at a higher concentration (30 µM), this compound alone stimulated p38 MAP kinase activation nih.govnih.govresearchgate.net. These effects were observed in PAR2-expressing NCTC2544 cells and endogenously PAR2-expressing EAhy926 cells, but not in parental or PAR4-expressing NCTC2544 cells, suggesting PAR2-dependency nih.govnih.govresearchgate.net.

| Compound | Concentration (µM) | Effect on p38 MAP Kinase Phosphorylation | Context |

|---|---|---|---|

| This compound | 5 | Inhibited nih.govnih.govresearchgate.net | SLIGKV-OH stimulated nih.govnih.govresearchgate.net |

| This compound | 30 | Stimulated nih.govnih.govresearchgate.net | Alone (agonist-like effect) nih.govnih.govresearchgate.net |

The activation of p38 MAP kinase emanating from PAR2 appears to involve two distinct modes: one Gq/11-dependent and the other Gq/11-independent nih.govnih.govresearchgate.net. SLIGKV-mediated stimulation of p38 MAP kinase phosphorylation was substantially reduced by the Gq/11 inhibitor YM-254890 nih.govnih.govresearchgate.net. In contrast, the phosphorylation of p38 MAP kinase in response to this compound was not significantly inhibited by YM-254890 nih.govnih.govresearchgate.net. This strongly suggests that this compound activates a Gq/11-independent pathway for p38 MAP kinase activation, distinguishing its mechanism from that of the canonical PAR2 agonist SLIGKV-OH nih.govnih.govresearchgate.netresearchgate.net.

Effects on Extracellular Regulated Kinase (ERK) Activation

Regarding Extracellular Regulated Kinase (ERK) activation, this compound demonstrates a different profile compared to its effects on p38 MAP kinase. Pretreatment with this compound did not significantly influence PAR2-mediated ERK activation induced by SLIGKV-OH nih.govnih.govresearchgate.netportlandpress.com. However, when this compound was applied alone at a concentration of 30 µM, it was able to stimulate a small increase in ERK activation, resulting in a 2.8 ± 1.1-fold increase in phosphorylation in NCTC2544-PAR2 cells nih.gov. This activation by this compound alone was found to be wholly Gq/11-independent nih.gov.

| Compound | Concentration (µM) | Effect on ERK Activation | Context |

|---|---|---|---|

| This compound | Various | No significant effect nih.govnih.govresearchgate.netportlandpress.com | SLIGKV-OH stimulated nih.govnih.govresearchgate.netportlandpress.com |

| This compound | 30 | 2.8 ± 1.1-fold increase nih.gov | Alone (Gq/11-independent) nih.gov |

Regulation of NFκB Pathway Activity

This compound demonstrates a dual effect on the NFκB pathway, capable of both inhibition and activation depending on the context and concentration nih.gov. The NFκB pathway is a crucial regulator of gene expression, involved in inflammatory responses and other cellular processes dovepress.commdpi.com.

Pretreatment with this compound has been shown to inhibit PAR2-mediated p65 NFκB phosphorylation nih.govmedkoo.comnih.govresearchgate.netpnas.orgqut.edu.aumedchemexpress.com. Specifically, this compound at various concentrations significantly attenuated the phosphorylation of p65 NFκB induced by the PAR2-activating peptide SLIGKV (Ser-Leu-Ile-Gly-Lys-Val) nih.govqut.edu.au. However, this compound alone did not significantly alter basal p65 NFκB phosphorylation at any tested concentrations nih.gov.

Table 1: Effect of this compound on SLIGKV-stimulated p65 NFκB Phosphorylation

| Treatment | Effect on p65 NFκB Phosphorylation | Citation |

| SLIGKV (30 µM) | Induced phosphorylation | nih.govqut.edu.au |

| Pretreatment with this compound (all concentrations tested) | Significantly attenuated SLIGKV-induced response | nih.govqut.edu.au |

| This compound alone (any concentration tested) | No significant alteration of basal | nih.gov |

Similar to its effect on p65 phosphorylation, this compound strongly inhibits NFκB-DNA binding nih.govmedkoo.comnih.govresearchgate.netqut.edu.au. SLIGKV-OH-induced NFκB-DNA binding activity was significantly reduced by this compound nih.gov. For instance, this compound at 30 µM and 5 µM concentrations resulted in 83 ± 6% and 52 ± 4% inhibition of SLIGKV-OH-stimulated binding, respectively nih.gov. Conversely, this compound (30 µM) alone did not enhance basal PAR2-mediated NFκB-DNA binding activity nih.gov.

Table 2: Inhibition of SLIGKV-OH-Stimulated NFκB-DNA Binding by this compound

| This compound Concentration | Inhibition of SLIGKV-OH-induced NFκB-DNA Binding | Citation |

| 30 µM | 83 ± 6% | nih.gov |

| 5 µM | 52 ± 4% | nih.gov |

This compound modulates NFκB reporter activity, demonstrating both inhibitory and stimulatory effects nih.govmedkoo.comnih.govresearchgate.netnih.govacs.orgacs.org. SLIGKV-OH (30 µM) caused a substantial increase in NFκB-linked luciferase reporter activity in NCTC2544-PAR2-NFκB cells nih.gov. This response was significantly reduced by 5 µM this compound, showing 70 ± 14% inhibition nih.gov. However, at a higher concentration of 30 µM, this compound alone stimulated NFκB reporter activity to a level comparable to that obtained with SLIGKV-OH, indicating a dual function nih.govnih.gov. This suggests that this compound can strongly activate p38 MAP kinase, which in turn modulates reporter activity nih.gov.

Table 3: Modulation of NFκB Reporter Activity by this compound

| Treatment | Effect on NFκB Reporter Activity (Luciferase) | Citation |

| SLIGKV-OH (30 µM) | Substantial increase | nih.gov |

| Pretreatment with this compound (5 µM) | 70 ± 14% inhibition of SLIGKV-OH response | nih.gov |

| This compound alone (30 µM) | Stimulated comparable activity to SLIGKV-OH | nih.govnih.gov |

Influence on Cytokine Production

This compound exerts a complex influence on cytokine production, particularly interleukin-8 (IL-8), exhibiting both inhibitory and independent stimulatory effects nih.govmedkoo.comnih.govpnas.orgmedchemexpress.comresearchgate.netnih.govacs.orgtargetmol.comuq.edu.au. Cytokines are small secreted proteins that play a critical role in regulating immune responses and inflammation mdpi.comthermofisher.comsinobiological.com.

This compound inhibits SLIGKV-stimulated IL-8 production nih.govmedkoo.comnih.govpnas.orgmedchemexpress.comresearchgate.netnih.govacs.orgtargetmol.comfrontiersin.org. SLIGKV-OH alone stimulated IL-8 production over 8 hours, resulting in a 7.6 ± 0.9-fold increase of the unstimulated output nih.gov. Pre-incubation with this compound reduced SLIGKV-OH-mediated IL-8 formation at concentrations of 5 µM and 10 µM nih.gov. At 5 µM, this compound significantly reduced IL-8 production with 70 ± 14% inhibition nih.gov. This compound has been shown to reduce IL-8 production by over 90% in NCTC2544-PAR2 cells stimulated with SLIGKV nih.gov.

Table 4: Inhibition of SLIGKV-OH-Stimulated IL-8 Production by this compound

| This compound Concentration | Effect on SLIGKV-OH-mediated IL-8 Production | Citation |

| 5 µM | Reduced (70 ± 14% inhibition) | nih.gov |

| 10 µM | Reduced | nih.gov |

| Any tested concentration | Reduced by over 90% (in NCTC2544-PAR2 cells) | nih.gov |

Interestingly, this compound also exhibits independent effects on IL-8 production, acting as an agonist at higher concentrations nih.govnih.govresearchgate.netpnas.orgmedchemexpress.comtargetmol.comuq.edu.au. At 30 µM, this compound alone stimulated IL-8 production to a magnitude comparable to that induced by SLIGKV-OH, reaching an 8 ± 0.4-fold increase over unstimulated output nih.gov. This effect is consistent with its observed dual function nih.gov. The IL-8 production in response to this compound was found to be sensitive to the p38 MAP kinase inhibitor SB203580 but not to the Gq/11 inhibitor YM-254890, suggesting a Gq/11-independent pathway for this compound-mediated IL-8 induction nih.govnih.govresearchgate.net. This indicates that this compound stimulates p38 MAP kinase-dependent but Gq/11-independent IL-8 production nih.gov.

Table 5: Independent Effects of this compound on IL-8 Production

| This compound Concentration | Effect on IL-8 Production (alone) | Sensitivity to Inhibitors | Citation |

| 30 µM | Stimulated (8 ± 0.4-fold increase) | Sensitive to SB203580, not YM-254890 | nih.govnih.govresearchgate.net |

Preclinical in Vivo Studies of K 14585 Efficacy

Modulation of Vascular Responses

K-14585 has been shown to actively modulate vascular functions in animal models, specifically by inhibiting PAR2-agonist-induced vasorelaxation and reducing vascular permeability.

Inhibition of Rat Aorta Relaxation Induced by PAR2 Agonists

In ex vivo studies using isolated rat aortas, this compound effectively inhibited the relaxation induced by the PAR2-activating peptide SLIGRL-NH₂. nih.gov This demonstrates the compound's capacity to antagonize PAR2-mediated signaling pathways that lead to vasodilation. nih.gov The activation of PAR2 on endothelial cells is known to trigger the release of vasodilating factors. nih.gov By competitively blocking the receptor, this compound prevents this cascade, thereby inhibiting the relaxation of the vascular smooth muscle. nih.gov

Table 1: Effect of this compound on PAR2 Agonist-Induced Rat Aorta Relaxation

| Experimental Model | PAR2 Agonist | Observed Effect of this compound | Reference |

|---|---|---|---|

| Isolated Rat Aorta | SLIGRL-NH₂ | Competitive inhibition of agonist-induced vasorelaxation | nih.gov |

Reduction of Vascular Permeability (e.g., Plasma Extravasation in Guinea Pig Dorsal Skin)

This compound has been evaluated in models of vascular permeability, a key component of the inflammatory response. In studies using guinea pigs, the compound significantly lowered plasma extravasation in the dorsal skin. nih.gov This effect is attributed to its antagonism of PAR2, which, when activated, can increase the permeability of blood vessels, leading to fluid leakage into surrounding tissues. nih.govnih.gov The ability of this compound to counteract this process underscores its potential anti-inflammatory properties by maintaining vascular integrity.

Effects on Secretory Functions (e.g., Saliva Production in Mice)

The inhibitory effects of this compound extend to PAR2-mediated secretory functions. In preclinical mouse models, administration of this compound led to a reduction in saliva production. nih.gov PAR2 is known to play a regulatory role in salivary gland function. nih.gov The inhibition of this process by this compound suggests that it effectively blocks the receptor in glandular tissues, providing further evidence of its systemic antagonist activity in vivo. nih.govscirp.org

Evaluation in Models of Inflammatory Conditions

The efficacy of this compound has been assessed in the context of inflammation, where PAR2 is a significant contributor to pathogenesis.

Relevance to PAR2-Related Inflammatory Diseases

PAR2 is widely expressed in cells involved in the inflammatory response, including keratinocytes, immune cells, and neurons. frontiersin.org Activation of PAR2 is linked to the pathogenesis of various inflammatory skin diseases by promoting pro-inflammatory cytokine production and disrupting the skin barrier. nih.gov The demonstrated ability of this compound to inhibit PAR2-mediated responses in vivo, such as vascular permeability and cellular signaling, suggests its potential therapeutic utility for treating PAR2-related inflammatory conditions. nih.gov

Comparative Analysis with Other PAR2 Antagonists in Preclinical Models

This compound is one of several antagonists developed to target PAR2. As a peptide-mimetic, its characteristics can be compared to other classes of inhibitors. nih.gov

One key finding is that this compound's inhibitory action was observed against synthetic peptide agonists but not against activation by the enzyme trypsin. nih.gov This suggests a degree of specificity that may limit its broader therapeutic application. Furthermore, some PAR2-mediated pathways, such as ERK signaling, were unaffected by this compound, indicating a potential for biased regulation of PAR2 signaling. nih.gov

In comparison, the small molecule antagonist GB88 also displays biased antagonism, inhibiting PAR2-induced calcium release but not MAPK signaling. researchgate.net Another peptidomimetic antagonist, C391, has shown efficacy in murine models of thermal hyperalgesia. nih.gov Newer antagonists like I-191 have been developed with improved solubility and the ability to block both calcium and MAPK signaling pathways. researchgate.net These findings position this compound as an important early tool in understanding PAR2 pharmacology, while also highlighting the advancements made with subsequent antagonists that address some of its limitations. nih.govresearchgate.net

Table 2: Comparative Profile of this compound and Other PAR2 Antagonists

| Compound | Class | Key Preclinical Findings / Characteristics | Reference |

|---|---|---|---|

| This compound | Peptidomimetic | Inhibits peptide-induced, but not trypsin-induced, PAR2 activation. Shows potential biased signaling (does not affect ERK pathways). | nih.gov |

| C391 | Peptidomimetic | Effective in murine models of thermal hyperalgesia. | nih.gov |

| GB88 | Small Molecule | Biased antagonist; inhibits calcium release but not MAPK signaling. Limited by low solubility. | researchgate.net |

| I-191 | Small Molecule | Higher solubility; blocks both calcium mobilization and MAPK signaling. | researchgate.net |

Methodological Approaches in K 14585 Research

Compound Synthesis and Purity Determination Methods

The peptide mimetic PAR2 antagonist, K-14585, has been synthesized at institutions such as Kowa Tokyo New Drug Research Laboratories. The synthesis process has been outlined in previous research nih.govnih.gov. Following synthesis, the chemical structure of this compound is confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) nih.govnih.gov.

To ensure the quality and reliability of the compound for research purposes, its purity is rigorously determined. High-performance liquid chromatography (HPLC) is utilized for this purpose, with studies reporting a purity of greater than 95% for this compound nih.govnih.gov. Once synthesized and verified for purity, the compound is typically dissolved in a solvent like DMSO and stored in aliquots at low temperatures, such as -20°C, until required for experiments nih.gov.

Cell Culture Models and Assay Systems

Investigation into the biological effects and mechanisms of action of this compound heavily relies on the use of various cell culture models and subsequent assay systems to measure intracellular signaling events. These models provide controlled environments to study the compound's interactions at a cellular level.

Utilization of Specific Cell Lines and Primary Cultures

Several specific cell lines and primary cultures have been instrumental in this compound research. Human skin epithelial cells NCTC2544 are commonly used, often maintained in M199 medium supplemented with fetal calf serum, penicillin, and streptomycin (B1217042) in a humidified atmosphere with 5% CO2 at 37°C nih.govresearchgate.net. To specifically study PAR2-mediated effects, NCTC2544 cells stably expressing human PAR2 (NCTC2544-PAR2) or PAR4 (NCTC2544-PAR4) have been developed and maintained with the addition of Geneticin for selection pressure nih.govresearchgate.net.

Another cell line utilized is the endothelial cell hybrid line EAhy926, which endogenously expresses PAR2 researchgate.netresearchgate.netabmgood.com. This cell line is cultured as outlined in previous studies researchgate.netresearchgate.net. Primary cultures of human keratinocytes, known to express PAR2, have also been employed to screen and assess the inhibitory effects of compounds like this compound on PAR2-mediated responses nih.gov.

Functional Assays for Intracellular Signaling Events

To understand how this compound affects cellular processes, various functional assays are employed to measure intracellular signaling events triggered or modulated by PAR2 activation.

Calcium mobilization assays are a key method for assessing the activity of compounds interacting with PAR2, as PAR2 activation is known to mediate calcium mobilization in various cell types, including keratinocytes and endothelial cells nih.govacs.orgnih.gov. These assays typically involve stimulating cells with a PAR2 agonist peptide, such as SLIGKV-OH, and measuring the resulting increase in intracellular calcium concentration using fluorescence methods nih.gov. This compound has been shown to significantly reduce SLIGKV-induced calcium mobilization in primary human keratinocytes nih.gov. In EAhy926 cells, SLIGKV-OH stimulates an increase in [3H] inositol (B14025) phosphates, which is significantly reduced following pre-incubation with this compound nih.gov.

Data from calcium mobilization assays can demonstrate the inhibitory effects of this compound. For example, pre-incubation with this compound (10 µM) has been shown to result in a significant decrease in SLIGKV-induced Ca2+ mobilization in normal human epidermal keratinocytes, with approximately 60% inhibition observed over multiple experiments nih.gov.

Radioligand binding assays are used to directly examine the interaction of this compound with the PAR2 receptor. These assays utilize a high-affinity radiolabeled PAR2 ligand, such as [3H]-2-furoyl-LIGRL-NH2, to assess the ability of this compound to compete for binding sites on the receptor nih.govnih.gov.

Studies using competition binding assays with [3H]-2-furoyl-LIGRL-NH2 have shown that this compound exhibits competitive inhibition for binding to human PAR2 nih.gov. The binding affinity is quantified by determining the inhibition constant (Ki). This compound has been reported to have a Ki value of 0.627 µM in displacing [3H]-2-furoyl-LIGRL-NH2 binding to human PAR2 nih.govacs.orgresearchgate.net. This indicates that this compound binds to the PAR2 receptor, competing with the radiolabeled agonist for the same binding site nih.gov.

Reporter gene assays, particularly those involving the NFκB signaling pathway, are utilized to evaluate the effect of this compound on PAR2-mediated transcriptional activity nih.govnih.govresearchgate.net. The NFκB pathway is a downstream target of PAR2 signaling and plays a role in inflammatory responses researchgate.netplos.org.

A common approach involves using cell lines, such as NCTC2544-PAR2 cells, that are stably transfected with a reporter construct where the expression of a reporter gene (e.g., luciferase) is controlled by NFκB binding elements nih.govnih.govresearchgate.net. Stimulation with a PAR2 agonist like SLIGKV-OH leads to NFκB activation and subsequent reporter gene expression, which can be quantified (e.g., by measuring luciferase activity) nih.govnih.govresearchgate.net.

This compound has been assessed for its ability to inhibit PAR2 agonist-activated transcriptional activation of NFκB nih.gov. In NCTC2544-PAR2-NFκB cells, while SLIGKV-OH causes a substantial increase in NFκB-linked luciferase reporter activity, this compound has been shown to cause a concentration-dependent inhibition of this activity nih.govnih.govresearchgate.net. Maximal inhibition of up to 80% has been observed nih.gov. Interestingly, at higher concentrations (e.g., 30 µM), this compound alone has been reported to stimulate comparable NFκB reporter activity to SLIGKV-OH, suggesting a potential duality of action or agonist-directed signaling nih.govresearchgate.net. This compound has also been shown to inhibit PAR2-mediated p65 NFκB phosphorylation and NFκB-DNA binding nih.govresearchgate.net.

The following table summarizes some key findings from these assays:

| Assay Type | Cell Line/Primary Culture | Agonist Stimulus | This compound Effect | Key Finding Citation |

| Calcium Mobilization | Human Keratinocytes | SLIGKV-OH | Significant reduction in Ca2+ mobilization | nih.gov |

| Radioligand Binding | NCTC2544-PAR2 | [3H]-2-furoyl-LIGRL-NH2 | Competitive inhibition (Ki = 0.627 µM) | nih.govacs.orgresearchgate.net |

| NFκB Reporter Gene Assay | NCTC2544-PAR2-NFκB | SLIGKV-OH | Concentration-dependent inhibition of reporter activity | nih.govnih.govresearchgate.net |

| NFκB Reporter Gene Assay | NCTC2544-PAR2-NFκB | This compound alone | Stimulated reporter activity at higher concentrations | nih.govresearchgate.net |

This table provides a snapshot of how different methodological approaches reveal the complex interaction of this compound with PAR2 signaling pathways.

Western Blotting for Protein Phosphorylation

Western blotting is a technique frequently employed in this compound research to analyze the phosphorylation status of key proteins involved in PAR2-mediated signaling pathways. Studies have utilized Western blotting to examine the effects of this compound on the phosphorylation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK) and p38 MAPK, as well as p65 NFκB. hellobio.comabcam.comzhanggroup.orgnih.govchembase.cn

Research findings indicate that this compound pretreatment can inhibit PAR2-mediated p65 NFκB phosphorylation. hellobio.comnih.gov The compound's effects on MAPK phosphorylation appear more complex, demonstrating a duality of action. While this compound pretreatment did not significantly affect PAR2-mediated ERK activation, it inhibited p38 MAP kinase phosphorylation induced by the PAR2-activating peptide SLIGKV-OH. hellobio.comnih.gov Interestingly, at higher concentrations (e.g., 30 µM), this compound administered alone was observed to stimulate p38 MAP kinase activation, suggesting a Gq/11-independent pathway for this effect. hellobio.comnih.gov

ELISA for Cytokine Production (e.g., IL-8)

Enzyme-linked immunosorbent assay (ELISA) is a common method used to quantify the production of cytokines, such as interleukin-8 (IL-8), in cellular models relevant to PAR2 activation and inflammation. hellobio.comabcam.comnih.govtocris.comciteab.comnih.gov ELISA has been instrumental in evaluating the impact of this compound on PAR2-stimulated cytokine release. nih.govchem960.comhellobio.comnih.govtocris.com

Studies measuring IL-8 production have shown that this compound inhibits IL-8 stimulated by PAR2-activating peptides like SLIGKV-OH. nih.govchem960.comhellobio.comnih.govtocris.com Consistent with its observed effects on p38 MAPK phosphorylation, this compound also exhibits a dual effect on IL-8 production; while it inhibits agonist-induced release, higher concentrations of this compound alone can increase IL-8 production to levels comparable to those induced by PAR2 agonists. hellobio.comnih.gov This effect on IL-8 production has been linked to p38 MAP kinase activity. hellobio.com

Animal Models and Experimental Designs for Physiological Studies

Animal models are crucial for investigating the physiological effects of this compound in a more complex biological context. chem960.comhellobio.comabcam.comtocris.comciteab.com Research designs have included both in vitro tissue preparations and in vivo models to assess the compound's impact on vascular and secretory functions mediated by PAR2. nih.govchem960.comnih.gov

In vitro tissue preparations, such as isolated rat aorta rings, are used to study the direct effects of this compound on vascular smooth muscle function. nih.govchem960.comnih.gov These experiments typically involve pre-contracting the aorta rings with an agent like phenylephrine (B352888) and then observing the relaxation response induced by PAR2 agonists (e.g., SLIGRL-NH2) in the presence or absence of this compound. nih.gov

Data from these studies demonstrate that this compound competitively inhibits the relaxation of rat aorta induced by PAR2 agonists. nih.gov For instance, this compound (10 µM) has been shown to significantly shift the concentration-response curve for SLIGRL-NH2-induced relaxation to the right, indicating an antagonistic effect on PAR2 in this tissue preparation. nih.gov

In vivo models are utilized to evaluate the systemic effects of this compound on physiological processes such as vascular permeability and glandular secretion. chem960.comhellobio.comabcam.comtocris.comciteab.com Studies have been conducted in animals like guinea pigs and mice to assess these functions. nih.govchem960.comnih.gov

In guinea pigs, the effect of this compound on vascular permeability has been assessed by measuring plasma extravasation in the dorsal skin. nih.govchem960.comnih.gov These experiments have shown that this compound significantly lowers the increased vascular permeability induced by PAR2 activation. nih.govchem960.comnih.gov In mice, the impact of this compound on secretory functions has been studied by measuring saliva production. nih.govchem960.comnih.gov this compound has been found to reduce salivation in these in vivo models. nih.govchem960.comnih.gov

Broader Implications and Future Research Directions

Contribution of K-14585 to Understanding PAR2 Biology and Pharmacology

The discovery and initial characterization of this compound, alongside K-12940, marked an early step in the development of peptidomimetic compounds capable of modulating PAR2 activity. nih.govacs.org Research utilizing this compound demonstrated that peptide-like structures could act as competitive inhibitors of PAR2 binding and effectively reduce PAR2-mediated calcium signaling in primary human keratinocytes. acs.orgfrontiersin.org Further studies revealed this compound's capacity to inhibit various PAR2-mediated physiological responses and intracellular signaling events. These included the reduction of plasma extravasation in guinea pigs, decreased salivation in mice, inhibition of p65 NFκB phosphorylation and DNA binding, and a decrease in intracellular Ca2+ release. nih.gov

However, a crucial finding that emerged from studies with this compound was its differential activity depending on the PAR2 activator. This compound was observed to inhibit PAR2 signaling activated by synthetic peptides but not by the endogenous protease trypsin. nih.govportlandpress.comnih.gov This distinction provided early evidence suggesting that different agonists might engage PAR2 or activate downstream pathways through distinct mechanisms, contributing to the evolving understanding of PAR2 activation complexity. uq.edu.auscienceopen.com The complex effects of this compound, such as inhibiting certain signaling pathways like p38 MAPK and IL-8 secretion at lower concentrations while potentially promoting them at higher concentrations, further underscored the intricate nature of PAR2 pharmacology and the challenges in developing simple, unbiased antagonists. uq.edu.auscienceopen.compnas.orgnih.gov

Insights into Biased Agonism and Antagonism at PAR2 Receptors

The differential inhibitory profile of this compound, particularly its inability to block trypsin-induced PAR2 activation while inhibiting responses to synthetic peptides, provided early insights into the concept of biased signaling at PAR2. nih.govportlandpress.comnih.gov This phenomenon describes the ability of different ligands to preferentially activate distinct downstream signaling pathways upon binding to the same receptor. scienceopen.com The observation that this compound did not affect ERK signaling in certain contexts, despite influencing other pathways, also hinted at a potential bias in its modulatory effects. nih.gov

While primarily characterized as an antagonist, the complex pharmacological profile of this compound, including reports of modest partial agonist activity (e.g., inducing slight IP3 formation), further contributed to the appreciation that PAR2 ligands might not simply be "on" or "off" switches but could exhibit a spectrum of activities and pathway selectivity. scienceopen.compnas.orgfrontiersin.org This contrasted with the profiles of other antagonists like GB88 or C391, which demonstrated different patterns of inhibition against various agonists and signaling cascades, highlighting the diverse ways in which compounds can modulate PAR2. nih.govuq.edu.auescholarship.org Studies involving this compound therefore played a role in establishing that PAR2 activation can lead to a variety of intracellular responses mediated by both G protein-dependent and independent pathways, including those involving β-arrestins, and that modulators can selectively target these diverse signaling arms. frontiersin.orgnih.govfrontiersin.orgescholarship.org

Potential for Guiding the Development of Next-Generation PAR2 Modulators

As one of the initial peptidomimetic PAR2 antagonists, this compound served as an important early tool and lead compound in the quest for therapeutic agents targeting PAR2. acs.orgresearchgate.net Its identification demonstrated the feasibility of developing compounds that could interfere with PAR2 activation, providing a foundation for subsequent medicinal chemistry efforts. acs.org

Crucially, the limitations identified with this compound, such as its lack of efficacy against trypsin-mediated signaling and its complex dose-dependent effects and potential partial agonism, were instrumental in highlighting the significant challenges in developing potent, selective, and unbiased PAR2 antagonists. nih.govportlandpress.comnih.govuq.edu.auscienceopen.compnas.orgnih.gov These observations emphasized the need for a deeper understanding of the molecular mechanisms of PAR2 activation by different agonists and the structural basis for ligand binding and signal transduction bias. nih.govportlandpress.com The knowledge gained from studying the properties and shortcomings of this compound has directly informed and guided the development of later generations of PAR2 modulators, including more potent small molecule antagonists and antibodies that exhibit broader inhibitory profiles against various PAR2 activators and signaling pathways. portlandpress.comnih.govuq.edu.auresearchgate.netnih.govnih.govresearchgate.net The ongoing efforts in structure-based drug design, aided by recent high-resolution crystal structures of PAR2 bound to antagonists, continue to build upon the foundational insights provided by earlier compounds like this compound to design modulators with improved pharmacological properties and tailored bias profiles for specific therapeutic applications. nih.govportlandpress.comresearchgate.netuq.edu.au

Addressing Limitations of this compound in Research Tool Application

The utility of this compound as a universal research tool for studying PAR2 has been significantly limited by its inability to inhibit PAR2 activation induced by endogenous proteases like trypsin and its complex pharmacological profile, including concentration-dependent effects and potential partial agonist activity. nih.govportlandpress.comnih.govuq.edu.auscienceopen.compnas.orgnih.govuq.edu.au This means that this compound cannot be reliably used as a sole agent to block all PAR2-mediated signaling, particularly in contexts where endogenous proteases are the primary activators. nih.govportlandpress.comnih.gov The observation that its effects on certain pathways, like p38 MAPK and IL-8 secretion, can switch from inhibition to promotion at higher concentrations further complicates its application in dose-response studies aimed at definitively characterizing antagonistic effects. uq.edu.au

Researchers employing this compound must therefore exercise caution in interpreting results, being mindful of the specific agonist used and the concentration range studied. The development of more potent and less biased PAR2 antagonists has been crucial in providing researchers with more reliable pharmacological tools to dissect the diverse roles of PAR2 in various physiological and pathological processes without the confounding effects observed with this compound. portlandpress.comnih.govuq.edu.auresearchgate.netnih.govuq.edu.au

Unexplored Research Avenues Related to this compound and PAR2-Mediated Processes

Despite the development of newer PAR2 modulators, studies focusing on this compound still present unexplored research avenues that could provide valuable insights into PAR2 biology. The differential activity of this compound against peptide agonists versus trypsin warrants further detailed investigation into the precise binding interactions and conformational changes it induces in PAR2 compared to different classes of agonists. nih.govportlandpress.comnih.gov Such studies could leverage advanced structural and computational techniques to map the binding site(s) of this compound and understand how its interaction with the receptor leads to pathway-selective modulation or lack thereof.

Q & A

Q. Table 1. Key Signaling Pathways Modulated by this compound

Q. Table 2. Recommended Assays for PAR2 Antagonist Studies

| Assay Type | Purpose | Critical Controls |

|---|---|---|

| Competitive binding | Measure this compound affinity (Ki) | Radiolabeled PAR2 ligands |

| Phospho-specific Western blot | Quantify p65 NF-κB/p38 MAPK activation | PAR2-knockout cell lines |

| Transwell invasion assay | Assess PAR2-driven cancer cell invasion | Co-treatment with TF-FVII-FXa |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.